molecular formula C25H19N3O4 B13977398 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile

Cat. No.: B13977398
M. Wt: 425.4 g/mol
InChI Key: BDPGLLUOPLWKJM-UHFFFAOYSA-N
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Description

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoquinoline Core: Starting from a suitable benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.

    Functional Group Modifications: Introduction of the benzoyl group, methoxy group, and nitro group through various substitution reactions.

    Final Assembly: Coupling reactions to attach the benzyl and carbonitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization might be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.

    Reduction Products: Amino derivatives from nitro group reduction.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Possible antimicrobial properties due to its functional groups.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the methoxy and nitro groups.

    1-(3-Methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile: Lacks the benzoyl group.

Uniqueness

2-Benzoyl-1-(3-methoxy-2-nitro-benzyl)-1,2-dihydro-isoquinoline-1-carbonitrile is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

2-benzoyl-1-[(3-methoxy-2-nitrophenyl)methyl]isoquinoline-1-carbonitrile

InChI

InChI=1S/C25H19N3O4/c1-32-22-13-7-11-20(23(22)28(30)31)16-25(17-26)21-12-6-5-8-18(21)14-15-27(25)24(29)19-9-3-2-4-10-19/h2-15H,16H2,1H3

InChI Key

BDPGLLUOPLWKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N

Origin of Product

United States

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